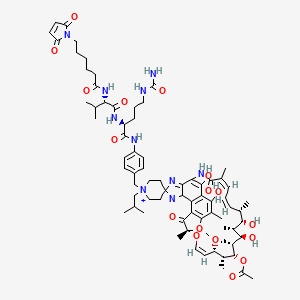

MC-Val-Cit-PAB-rifabutin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C74H101N10O17+ |

|---|---|

分子量 |

1402.6 g/mol |

IUPAC 名称 |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate |

InChI |

InChI=1S/C74H100N10O17/c1-39(2)37-84(38-48-23-25-49(26-24-48)77-70(95)50(21-18-32-76-72(75)97)78-71(96)58(40(3)4)79-52(86)22-15-14-16-33-83-53(87)27-28-54(83)88)34-30-74(31-35-84)81-59-55-56-64(91)46(10)67-57(55)68(93)73(12,101-67)99-36-29-51(98-13)43(7)66(100-47(11)85)45(9)63(90)44(8)62(89)41(5)19-17-20-42(6)69(94)80-61(65(56)92)60(59)82-74/h17,19-20,23-29,36,39-41,43-45,50-51,58,62-63,66,89-90H,14-16,18,21-22,30-35,37-38H2,1-13H3,(H8-,75,76,77,78,79,80,81,82,86,87,88,91,92,93,94,95,96,97)/p+1/b19-17-,36-29-,42-20-/t41-,43+,44+,45+,50-,51-,58-,62-,63+,66+,73-,74?,84?/m0/s1 |

InChI 键 |

WBLRGFPDBLJWGU-QDTCKSFQSA-O |

手性 SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CC(C)C)N=C25)O)\C |

规范 SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CC(C)C)N=C25)O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of MC-Val-Cit-PAB-rifabutin

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-rifabutin is a drug-linker conjugate developed for use in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The this compound conjugate consists of three key components:

-

Rifabutin: The cytotoxic payload, which is a DNA-dependent RNA polymerase inhibitor.[1] Its mechanism of action involves the inhibition of bacterial RNA synthesis, and it has found application as an antibiotic. In the context of ADCs, its potent cell-killing ability is harnessed for anti-cancer therapy.

-

MC-Val-Cit-PAB Linker: A sophisticated linker system designed for controlled drug release. This linker is comprised of:

-

MC (Maleimidocaproyl): A thiol-reactive group that allows for covalent attachment to cysteine residues on a monoclonal antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage ensures the selective release of the drug within the target cancer cell.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously releases the active rifabutin payload.

-

-

Antibody: While the this compound is the drug-linker component, it is designed to be conjugated to a monoclonal antibody that targets a specific tumor-associated antigen. This guidance focuses on the chemical synthesis of the drug-linker conjugate itself.

This technical guide provides a comprehensive overview of the structure, synthesis, and key quantitative data for this compound.

Chemical Structure

The chemical structure of this compound is presented below:

(A chemical structure diagram would be ideally placed here. As a text-based AI, I will provide a DOT script to generate a simplified representation of the connectivity.)

Figure 1: A simplified block diagram illustrating the components of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| Purity | 95.33% | HPLC | [1][2] |

| Molecular Formula | C74H101ClN10O17 | - | [2] |

| Molecular Weight | 1438.10 g/mol | - | [2] |

| Appearance | Brown to reddish-brown solid | Visual Inspection | [2] |

| Structural Confirmation | Consistent with structure | 1H NMR, LCMS | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker followed by the conjugation of rifabutin.

Synthesis of the MC-Val-Cit-PAB Linker

A representative synthesis of the MC-Val-Cit-PAB linker is a six-step process with a reported overall yield of approximately 50%. The workflow for this synthesis is depicted in the diagram below.

Figure 2: Workflow for the synthesis of the MC-Val-Cit-PAB linker.

Experimental Protocol for Linker Synthesis (Representative)

The following is a representative protocol for the synthesis of the MC-Val-Cit-PAB linker, adapted from published procedures.

Step 1: Fmoc Protection of L-Citrulline

-

L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane) to yield Fmoc-L-Citrulline.

Step 2: Coupling with p-aminobenzyl alcohol

-

Fmoc-L-Citrulline is coupled with p-aminobenzyl alcohol using a peptide coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in an anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF).

Step 3: Fmoc Deprotection

-

The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield Cit-PABOH.

Step 4: Dipeptide Formation

-

The resulting Cit-PABOH is then coupled with Fmoc-L-Valine-pentafluorophenyl ester (Fmoc-Val-PFP) or another activated form of Fmoc-Valine in a suitable solvent to form the dipeptide Fmoc-Val-Cit-PABOH.

Step 5: Fmoc Deprotection

-

The Fmoc group is again removed from Fmoc-Val-Cit-PABOH using piperidine in DMF to give Val-Cit-PABOH.

Step 6: Coupling with Maleimidocaproic acid

-

Finally, the Val-Cit-PABOH is reacted with an activated ester of 6-maleimidohexanoic acid (e.g., N-hydroxysuccinimide ester - MC-OSu) in a solvent like DMF to yield the final linker, MC-Val-Cit-PABOH.

Conjugation of Rifabutin to the MC-Val-Cit-PAB Linker

The final step in the synthesis of this compound involves the conjugation of the rifabutin payload to the MC-Val-Cit-PAB linker. This is typically achieved by activating the hydroxyl group of the PAB moiety on the linker and then reacting it with an appropriate functional group on the rifabutin molecule.

Figure 3: Logical relationship for the conjugation of rifabutin to the MC-Val-Cit-PAB linker.

Experimental Protocol for Rifabutin Conjugation (Representative)

The following is a representative protocol for the conjugation of a drug to the MC-Val-Cit-PAB linker, which can be adapted for rifabutin.

Step 1: Activation of the Linker

-

The MC-Val-Cit-PABOH linker is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF.

-

The hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety is activated. This can be achieved by converting it to a more reactive species, for example, by reacting it with p-nitrophenyl chloroformate in the presence of a base like pyridine to form a p-nitrophenyl carbonate intermediate.

Step 2: Conjugation with Rifabutin

-

Rifabutin, which contains a suitable nucleophilic group (e.g., an amine on the piperidine ring), is dissolved in an appropriate anhydrous solvent.

-

The activated linker is then added to the solution of rifabutin. The reaction is typically stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Purification

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel or by preparative HPLC to yield the final this compound conjugate.

Step 4: Characterization

-

The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, Mass Spectrometry (MS), and HPLC.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound, a key component in the development of next-generation antibody-drug conjugates. The information presented, including the chemical structure, quantitative data, and detailed synthetic protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy. The well-defined synthesis and the cleavable nature of the linker make this compound a promising candidate for the development of effective and highly specific ADCs.

References

In-Depth Technical Guide: Chemical Properties of MC-Val-Cit-PAB-Rifabutin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the drug-linker conjugate MC-Val-Cit-PAB-rifabutin. This conjugate is designed for use in Antibody-Drug Conjugates (ADCs), combining the potent antibiotic rifabutin with a targeted delivery system.

Introduction to this compound

This compound is a key component in the development of next-generation ADCs. It comprises the antibiotic drug rifabutin attached to a linker system specifically engineered for controlled release within target cells. The linker consists of four key parts:

-

MC (Maleimidocaproyl): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[1]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug in its unmodified form.

-

Rifabutin: The cytotoxic payload, a potent DNA-dependent RNA polymerase inhibitor.[2][3]

This modular design ensures stability in systemic circulation and facilitates potent, targeted drug release upon internalization into the target cell.[4]

Chemical Properties

The chemical properties of the complete drug-linker conjugate, as well as its constituent components, are summarized below. These properties are critical for understanding the behavior of the molecule during synthesis, purification, and in biological systems.

Quantitative Data Summary

| Property | MC-Val-Cit-PAB Linker | Rifabutin | This compound Conjugate |

| Molecular Formula | C₂₈H₄₀N₆O₇[1] | C₄₆H₆₂N₄O₁₁[5] | C₇₄H₁₀₁N₁₀O₁₇ |

| Molecular Weight | 572.7 g/mol [1] | 847.02 g/mol [5] | 1402.65 g/mol |

| Appearance | Solid[1] | Red-violet powder[5] | Data not available |

| Solubility | Soluble in DMSO[1] | Soluble in chloroform and methanol; sparingly soluble in ethanol; very slightly soluble in water (0.19 mg/mL).[5] | Expected to be soluble in organic solvents like DMSO, DMF. |

| Storage Conditions | -20°C to -80°C | Room temperature | -20°C to -80°C (sealed, away from moisture).[6] |

| LogP (n-octanol/water) | Data not available | 3.2[5] | Data not available |

Mechanism of Action and Payload Release

The efficacy of an ADC utilizing the this compound conjugate is dependent on the precise cleavage of the linker and subsequent release of the rifabutin payload within the target cell's lysosome. This process is initiated by the high concentration of cathepsin B in the lysosomal compartment.

Figure 1. Intracellular payload release pathway.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the this compound conjugate.

Synthesis and Purification Workflow

The synthesis of the drug-linker conjugate involves a multi-step process, beginning with the synthesis of the MC-Val-Cit-PAB linker, followed by conjugation to the rifabutin payload.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. debiopharm.com [debiopharm.com]

- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Core Mechanism of MC-Val-Cit-PAB-Rifabutin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-rifabutin is an antibody-drug conjugate (ADC) payload, comprising the antibiotic rifabutin linked to a protease-cleavable linker system. This guide elucidates the core mechanism of action of this conjugate, focusing on the synergistic function of its components: the selective cleavage of the linker within the target cell and the subsequent cytotoxic action of the released rifabutin. This document provides a technical overview of the underlying principles, experimental methodologies for its evaluation, and a summary of relevant quantitative data.

Core Mechanism of Action

The therapeutic strategy of an ADC based on this compound relies on a multi-step process designed to deliver the rifabutin payload specifically to target cells, thereby minimizing systemic toxicity. The overall mechanism can be dissected into the intracellular release of rifabutin and its subsequent molecular action.

Intracellular Cleavage of the MC-Val-Cit-PAB Linker

The MC-Val-Cit-PAB linker is a sophisticated chemical bridge engineered for conditional drug release. Its cleavage is a cascade of events initiated by lysosomal proteases:

-

Enzymatic Recognition and Cleavage: The valine-citrulline (Val-Cit) dipeptide sequence is the lynchpin of the linker's design. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][] Evidence also suggests that other cathepsins, such as K, L, and S, can facilitate this cleavage.[3][4]

-

Self-Immolative Cascade: The cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PAB) spacer triggers a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the rifabutin payload in its unmodified, active form.

Molecular Action of Rifabutin

Upon its release into the cytoplasm, rifabutin exerts its cytotoxic effects primarily through the inhibition of DNA-dependent RNA polymerase.[5] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of RNA polymerase, rifabutin effectively halts the synthesis of RNA, leading to a cascade of downstream effects that culminate in cell death.

Data Presentation

Table 1: Quantitative Parameters for Rifabutin Analysis

| Parameter | Value | Reference(s) |

| Calibration Range in Human Breast Milk | 0.0150 - 1.50 µg/mL | [6][7] |

| Lower Limit of Quantitation (LLOQ) | 0.0150 µg/mL | [6][7] |

| Wavelength of Maximum Absorbance (λmax) | 275 nm and 310 nm | [8] |

Table 2: Representative Cytotoxicity of a Val-Cit-PAB-linked ADC

Data for anti-CD22-MC-VC-PABC-MMAE is used as a proxy to illustrate the potential potency of ADCs with this linker system.

| Cell Line | IC50 (nM) | Reference(s) |

| BJAB | 3.3 | [9] |

| WSU | 0.95 | [9] |

Experimental Protocols

The evaluation of an ADC like one utilizing this compound involves a series of in vitro assays to characterize its stability, cleavage kinetics, and cytotoxic potency.

Cathepsin B Cleavage Assay

This assay quantifies the rate and extent of linker cleavage by the target enzyme.

Materials:

-

This compound conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, 2 mM DTT

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a solution of the this compound conjugate in the assay buffer.

-

Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots and immediately quench the reaction with the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released rifabutin and remaining intact conjugate.

References

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. actascientific.com [actascientific.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of the p-Aminobenzyl Spacer in Rifabutin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the p-aminobenzyl (PAB) spacer's crucial role in the controlled release of rifabutin, particularly within the context of drug-linker conjugates used in targeted therapies like antibody-drug conjugates (ADCs). The PAB spacer is a cornerstone of self-immolative linker technology, designed to be stable in systemic circulation but to rapidly release its cargo upon a specific enzymatic trigger within the target cell.

Introduction: The Self-Immolative PAB Spacer

The primary function of the p-aminobenzyl (PAB) self-immolative spacer is to act as a stable bridge between a carrier molecule (like an antibody) and a potent drug, such as the antibiotic rifabutin. In its conjugated form, the drug is rendered inactive. The linker is engineered for controlled, triggered, and irreversible decomposition only after a specific activation event, ensuring the drug is released at the desired site of action.[1] This mechanism is critical for preventing premature drug release in the bloodstream, which could lead to off-target toxicity, and for ensuring efficient payload delivery to maximize therapeutic efficacy.[1]

The most common configuration involves a dipeptide, such as valine-citrulline (Val-Cit), attached to the PAB spacer. This dipeptide is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[2]

Mechanism of Rifabutin Release

The release of rifabutin from a Val-Cit-PAB linker is a multi-step process that occurs after the conjugate is internalized by the target cell.

-

Internalization & Lysosomal Trafficking : The ADC binds to its target antigen on the cell surface and is internalized via receptor-mediated endocytosis, eventually being trafficked to the lysosome.

-

Enzymatic Cleavage : Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer's amino group.[2]

-

Self-Immolation : The cleavage unmasks the aniline nitrogen of the PAB group, initiating a spontaneous 1,6-electronic cascade elimination reaction.[3]

-

Drug Liberation : This rapid electronic rearrangement results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide, leading to the release of the unmodified, active rifabutin molecule.[3]

Since rifabutin contains a tertiary amine, a specialized PAB variant, the p-aminobenzyl quaternary ammonium salt (PABQ), is employed to create a stable, cleavable linkage.[4][5]

Figure 1. Release mechanism of Rifabutin from a PABQ linker.

Quantitative Data on PAB Spacer Cleavage

Table 1: Representative Release Kinetics of Payloads from Val-Cit-PAB Linkers

| Payload | Enzyme | Condition | Half-life (t½) | % Release (Time) | Reference |

|---|---|---|---|---|---|

| Doxorubicin | Cathepsin B | pH 5.0, 37°C | ~3.5 h | >90% (24 h) | --INVALID-LINK-- |

| MMAE | Cathepsin B | Lysosomal Extract | - | Complete (4 h) | --INVALID-LINK-- |

| Camptothecin Deriv. | Cathepsin B | pH 5.5, 37°C | - | Complete (4 h) | [4] |

| Aniline-based Tubulin Inhibitor | Cathepsin B | pH 5.5, 37°C | - | >95% (6 h) |[6] |

Note: This table summarizes data for different payloads to illustrate the general efficiency of the Val-Cit-PAB linker system. Actual results for rifabutin may vary.

Experimental Protocols

The following sections outline the necessary methodologies for the synthesis of the drug-linker conjugate and the subsequent in vitro analysis of its cleavage.

Synthesis of this compound

The synthesis is a multi-step process involving the preparation of the linker and its final conjugation to rifabutin. The following is a composite protocol based on established methods.[6][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

Rifabutin as a Novel Cytotoxic Payload for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The selection of an appropriate payload is critical to the therapeutic index and overall success of an ADC. While traditional payloads have centered on microtubule inhibitors and DNA-damaging agents, the exploration of novel cytotoxins with unique mechanisms of action is an area of intense research. This technical guide explores the untapped potential of rifabutin, a rifamycin antibiotic, as a cytotoxic payload for the next generation of ADCs.

This document provides a comprehensive overview of rifabutin's anti-cancer properties, its mechanism of action, and a hypothetical framework for its evaluation and implementation as an ADC payload. While direct evidence of rifabutin's use in ADCs is not yet established in published literature, this guide serves as a foundational resource for researchers poised to investigate this innovative application. We present available cytotoxicity data, detailed experimental protocols for payload evaluation, and visual representations of cellular pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction to Rifabutin as a Potential ADC Payload

Rifabutin, traditionally used as an antibiotic for mycobacterial infections, has demonstrated intriguing anti-cancer properties that warrant its consideration as a novel ADC payload. Its multifaceted mechanism of action, which extends beyond its antimicrobial activities, offers a unique approach to cancer cell cytotoxicity.

Key Attributes of Rifabutin:

-

Cytotoxicity in Cancer Cells: Rifabutin has been shown to exhibit cytotoxic effects in various cancer cell lines, particularly in lung cancer.[1][2] Its potency, while generally in the micromolar range, could be significantly enhanced through targeted delivery via an ADC.

-

Unique Mechanism of Action: In cancer cells, rifabutin's cytotoxic activity has been linked to the inhibition of the eIF4E-β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[1] This distinct mechanism could be effective against tumors resistant to conventional ADC payloads.

-

P-glycoprotein (P-gp) Inhibition: Rifabutin has been identified as a potent inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer.[2][3][4][5] An ADC with a rifabutin payload could therefore not only exert direct cytotoxicity but also potentially overcome MDR mechanisms within the tumor microenvironment.

While the intrinsic potency of rifabutin may be lower than that of classical ADC payloads like auristatins or maytansinoids, its unique biological activities present a compelling case for its exploration in ADC development, particularly for cancers where its specific targets are dysregulated or for overcoming drug resistance.

Data Presentation: In Vitro Cytotoxicity of Rifabutin

The following table summarizes the available data on the single-agent cytotoxic activity of rifabutin in various cancer cell lines. It is important to note that research into rifabutin's standalone cytotoxicity in a broad range of cancer cell lines is still emerging.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | 5 - 10 | Not Specified | [2] |

| KB (parental) | Oral Squamous Carcinoma | > 10 | Not Specified | [2] |

| KBV20C (P-gp overexpressing) | Oral Squamous Carcinoma | > 10 | Not Specified | [2] |

Note: The provided data is limited and further comprehensive studies are required to establish a detailed cytotoxicity profile of rifabutin across a wider panel of cancer cell lines.

Mechanism of Action: Signaling Pathways and Cellular Effects

Inhibition of the eIF4E-β-catenin Axis in Lung Cancer

In lung cancer cells, rifabutin has been shown to exert its cytotoxic effects by targeting the eukaryotic translation initiation factor 4E (eIF4E) and the β-catenin signaling pathway.[1] Overexpression of eIF4E and aberrant activation of β-catenin are known drivers of lung cancer development.[1] Rifabutin disrupts this axis by suppressing the phosphorylation of eIF4E, which in turn leads to decreased phosphorylation and transcriptional activity of β-catenin.[1] This ultimately results in the inhibition of proliferation and induction of apoptosis in cancer cells.[1]

Caption: Rifabutin's proposed mechanism of action in cancer cells.

P-glycoprotein (P-gp) Inhibition

Rifabutin is a known inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many chemotherapeutic drugs.[2][3][5] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer. By inhibiting P-gp, rifabutin can increase the intracellular concentration of co-administered anticancer drugs in resistant cancer cells, thereby enhancing their cytotoxicity.[2][3][4][5] This property is particularly attractive for an ADC payload, as it could create a "bystander effect" by sensitizing neighboring MDR cancer cells to the released payload or other chemotherapeutic agents.

Experimental Protocols for Evaluating Rifabutin as an ADC Payload

The following section outlines a comprehensive suite of experimental protocols that would be necessary to rigorously evaluate the potential of rifabutin as a cytotoxic payload for an ADC.

Synthesis and Characterization of a Rifabutin-Linker-Antibody Conjugate

A critical first step is the chemical conjugation of rifabutin to a monoclonal antibody via a suitable linker.

Methodology:

-

Linker Selection and Synthesis:

-

Choose a linker with appropriate characteristics (e.g., cleavable or non-cleavable) based on the desired mechanism of action. For a rifabutin-ADC, a cleavable linker (e.g., a cathepsin-cleavable valine-citrulline linker) would likely be preferable to ensure payload release within the target cell.

-

Synthesize the linker with reactive moieties for conjugation to both rifabutin and the antibody (e.g., an N-hydroxysuccinimide ester for reaction with an amine on rifabutin and a maleimide for reaction with a thiol on the antibody).

-

-

Antibody Modification:

-

Select a monoclonal antibody that targets a tumor-associated antigen with high expression on the cancer cells of interest and limited expression on healthy tissues.

-

Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for linker conjugation.

-

-

Conjugation of Rifabutin-Linker to the Antibody:

-

React the maleimide-functionalized rifabutin-linker construct with the reduced antibody.

-

Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker, and payload.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of rifabutin molecules conjugated to each antibody using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC-HPLC.

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

-

Caption: General workflow for the synthesis and characterization of an ADC.

In Vitro Evaluation of the Rifabutin-ADC

A series of in vitro assays are essential to determine the potency, specificity, and mechanism of action of the newly synthesized rifabutin-ADC.

4.2.1. Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To determine the IC50 of the rifabutin-ADC in antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Seed antigen-positive (target) and antigen-negative (non-target) cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the rifabutin-ADC, free rifabutin, and a non-targeting control ADC for a period of 72-120 hours.

-

Assess cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.

-

Calculate the IC50 values for each compound in each cell line. A potent and specific ADC will have a significantly lower IC50 in the antigen-positive cell line compared to the antigen-negative cell line and the control ADC.

4.2.2. Bystander Killing Assay

Objective: To determine if the rifabutin payload, once released, can kill neighboring antigen-negative cells.

Methodology:

-

Co-culture antigen-positive and antigen-negative cells (the latter labeled with a fluorescent marker like GFP) at a defined ratio.

-

Treat the co-culture with the rifabutin-ADC.

-

After the incubation period, assess the viability of the GFP-positive (antigen-negative) cells using flow cytometry or high-content imaging.

-

A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.

4.2.3. Internalization and Lysosomal Trafficking Assay

Objective: To confirm that the rifabutin-ADC is internalized by target cells and trafficked to the lysosome, where the payload can be released.

Methodology:

-

Label the rifabutin-ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™).

-

Incubate antigen-positive cells with the labeled ADC.

-

Monitor the fluorescence signal over time using live-cell imaging or flow cytometry. An increase in fluorescence indicates that the ADC has been internalized and has reached the acidic environment of the lysosome.

In Vivo Evaluation of the Rifabutin-ADC

Preclinical in vivo studies are crucial to assess the efficacy and safety of the rifabutin-ADC in a more complex biological system.

Methodology:

-

Xenograft Mouse Model:

-

Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the rifabutin-ADC, a control ADC, vehicle, and potentially free rifabutin at a maximum tolerated dose.

-

Monitor tumor volume and body weight over time.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Toxicity Studies:

-

Administer the rifabutin-ADC to healthy animals (e.g., rodents or non-human primates) at various dose levels.

-

Monitor for signs of toxicity, including changes in body weight, clinical observations, and hematological and clinical chemistry parameters.

-

Perform histopathological analysis of major organs to identify any potential off-target toxicities.

-

References

- 1. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Strategic Advantage of Rifabutin in Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted therapies have revolutionized oncology, yet their efficacy can be hampered by intrinsic and acquired resistance mechanisms, as well as challenging drug-drug interactions. This technical guide explores the multifaceted advantages of incorporating the antibiotic rifabutin into targeted therapy regimens. Beyond its established antimicrobial properties, rifabutin exhibits potent P-glycoprotein (P-gp) inhibitory activity, offering a strategy to overcome multidrug resistance. Furthermore, it possesses a unique anti-cancer mechanism through the inhibition of the eIF4E-β-catenin signaling pathway. Crucially, rifabutin is a significantly weaker inducer of cytochrome P450 3A4 (CYP3A4) compared to its counterpart rifampicin, mitigating the risk of clinically significant drug-drug interactions with numerous targeted agents. This guide provides a comprehensive overview of the preclinical and clinical data supporting the use of rifabutin, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: Overcoming Hurdles in Targeted Therapy

The era of precision medicine in oncology is defined by the success of targeted therapies that exploit specific molecular vulnerabilities in cancer cells. However, the clinical utility of these agents is often limited by two major challenges:

-

Multidrug Resistance (MDR): The overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport a wide range of chemotherapeutic and targeted agents out of cancer cells, rendering them ineffective.

-

Drug-Drug Interactions (DDIs): Many targeted therapies are metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. Co-administration with potent inducers of this enzyme can lead to sub-therapeutic drug concentrations and treatment failure.

Rifabutin, a semi-synthetic derivative of rifamycin S, has emerged as a promising adjunct in targeted therapy due to its unique pharmacological profile that addresses both of these critical issues.

Overcoming Multidrug Resistance: Rifabutin as a P-glycoprotein Inhibitor

Rifabutin has demonstrated significant efficacy in reversing P-gp-mediated multidrug resistance. It acts as a potent inhibitor of this efflux pump, thereby increasing the intracellular concentration and cytotoxicity of co-administered anticancer drugs.

Quantitative Data: Enhanced Cytotoxicity with Rifabutin

Studies have shown that low, non-toxic doses of rifabutin can dramatically sensitize P-gp-overexpressing cancer cells to antimitotic drugs like vincristine.

| Cell Line | Treatment | IC50 (nM) | Fold Sensitization | Reference |

| KBV20C (P-gp overexpressing) | Vincristine | >100 | - | |

| Vincristine + 1 µM Rifabutin | ~5 | >20 | ||

| Vincristine + 2.5 µM Rifabutin | <5 | >20 |

Table 1: Sensitization of P-gp overexpressing cancer cells to Vincristine by Rifabutin.

Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This protocol describes a common method to assess the P-gp inhibitory activity of a compound by measuring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp-overexpressing cell line (e.g., KBV20C) and a parental sensitive cell line (e.g., KB).

-

Rhodamine 123 (stock solution in DMSO).

-

Rifabutin and other test compounds.

-

Positive control P-gp inhibitor (e.g., verapamil).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of rifabutin or control compounds for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 1 hour at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the test compounds) and incubate at 37°C for 1-2 hours to allow for efflux.

-

Analysis:

-

Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.

-

Fluorescence Plate Reader: Read the fluorescence intensity directly from the 96-well plate.

-

-

Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of rifabutin indicates inhibition of P-gp-mediated efflux.

A Novel Anti-Cancer Mechanism: Targeting the eIF4E-β-catenin Axis

Recent research has unveiled a direct anti-cancer activity of rifabutin, independent of its role as an antibiotic or P-gp inhibitor. Rifabutin has been shown to be effective against lung cancer cells by targeting the eIF4E-β-catenin signaling axis.

The eukaryotic translation initiation factor 4E (eIF4E) is often overexpressed in various cancers and plays a crucial role in promoting the translation of oncogenic proteins. Aberrant activation of the Wnt/β-catenin signaling pathway is also a hallmark of many cancers. Rifabutin has been found to inhibit the phosphorylation of eIF4E, which in turn leads to a decrease in β-catenin activity and its subsequent transcriptional targets, ultimately inducing apoptosis and inhibiting proliferation in lung cancer cells.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of rifabutin on the eIF4E-β-catenin signaling pathway.

Experimental Protocol: Western Blot for Phospho-eIF4E

This protocol outlines the steps to quantify the levels of phosphorylated eIF4E in cancer cells following treatment with rifabutin.

Materials:

-

Lung cancer cell line (e.g., A549).

-

Rifabutin.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat lung cancer cells with various concentrations of rifabutin for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF4E, total eIF4E, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.

Mitigating Drug-Drug Interactions: A Weaker CYP3A4 Inducer

A significant advantage of rifabutin over other rifamycins, particularly rifampicin, is its considerably weaker induction of CYP3A4. This is of paramount importance in the context of targeted therapy, as many small molecule inhibitors are substrates of this enzyme. Potent induction of CYP3A4 can lead to rapid metabolism and clearance of the targeted agent, resulting in sub-therapeutic plasma concentrations and diminished efficacy.

Quantitative Data: CYP3A4 Induction in Human Hepatocytes

In vitro studies using primary human hepatocytes have quantified the differential induction of CYP3A4 mRNA by rifabutin and rifampicin.

| Compound | Concentration (µM) | CYP3A4 mRNA Fold Induction | Reference |

| Rifampicin | 10 | ~80-fold | |

| Rifabutin | 10 | ~20-fold |

Table 2: Comparative Induction of CYP3A4 mRNA by Rifampicin and Rifabutin in Primary Human Hepatocytes.

These data clearly demonstrate that rifabutin is a substantially less potent inducer of CYP3A4, suggesting a lower risk of clinically significant DDIs with targeted therapies metabolized by this enzyme.

Clinical Implications for Targeted Therapies

The weaker CYP3A4 induction profile of rifabutin makes it a more favorable option for co-administration with targeted therapies such as:

-

BRAF inhibitors (e.g., vemurafenib, dabrafenib): These are metabolized by CYP3A4.

-

mTOR inhibitors (e.g., everolimus, sirolimus): These are also CYP3A4 substrates.

-

Other tyrosine kinase inhibitors: A wide range of TKIs are metabolized by CYP3A4.

While formal clinical drug interaction studies of rifabutin with all targeted agents are not available, the preclinical data strongly suggest a reduced risk of DDIs compared to rifampicin.

Conclusion and Future Directions

Rifabutin presents a compelling multi-pronged approach to enhancing the efficacy of targeted cancer therapies. Its ability to inhibit P-gp can restore sensitivity to drugs affected by efflux-mediated resistance. Its novel anti-cancer activity via the eIF4E-β-catenin pathway provides an additional, direct therapeutic benefit. Perhaps most critically for the field of targeted therapy, its significantly lower potential for CYP3A4 induction compared to rifampicin offers a safer pharmacological profile, minimizing the risk of detrimental drug-drug interactions.

Further clinical investigation is warranted to fully elucidate the clinical benefits of combining rifabutin with a range of targeted therapies in various cancer types. Prospective clinical trials should be designed to evaluate the impact of rifabutin on the pharmacokinetics, safety, and efficacy of co-administered targeted agents. The repurposing of this well-established antibiotic represents a promising and readily translatable strategy to improve outcomes for patients receiving targeted cancer treatments.

An In-depth Technical Guide to MC-Val-Cit-PAB-rifabutin for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide focuses on the drug-linker conjugate MC-Val-Cit-PAB-rifabutin , a promising combination for the development of novel ADCs.

Rifabutin, the payload in this conjugate, is a well-characterized antibiotic that functions as a DNA-dependent RNA polymerase inhibitor.[1] By preventing bacterial transcription, it ultimately leads to cell death.[1] When incorporated into an ADC, rifabutin has the potential to be a potent anti-cancer agent. The linker, MC-Val-Cit-PAB , is a cathepsin B-cleavable dipeptide linker. This design allows for stable circulation in the bloodstream and specific release of the rifabutin payload within the lysosomal compartment of target cancer cells, where cathepsin B is highly expressed.

This guide provides a comprehensive overview of the this compound drug-linker, including its mechanism of action, a detailed (though generalized) experimental protocol for ADC development, and visualizations of the key pathways and workflows involved.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the in vitro and in vivo efficacy of antibody-drug conjugates specifically utilizing the this compound linker-payload system. No peer-reviewed studies presenting IC50 values, xenograft models, or other efficacy data for this specific ADC could be identified. The information presented below is based on the known properties of the individual components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C74H101ClN10O17 | [2] |

| Molecular Weight | 1438.10 g/mol | [2] |

| Payload | Rifabutin | [1] |

| Linker | MC-Val-Cit-PAB | [3] |

| Cleavage Mechanism | Cathepsin B | [3] |

Mechanism of Action

The proposed mechanism of action for an ADC utilizing this compound is a multi-step process that relies on both the targeted delivery by the antibody and the intracellular release and action of the rifabutin payload.

-

Target Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide bond in the linker.

-

Payload Release and Action: The cleavage of the linker releases the rifabutin payload into the cytoplasm of the cancer cell. Rifabutin then translocates to the nucleus where it inhibits the beta subunit of the DNA-dependent RNA polymerase.[4] This inhibition blocks transcription, preventing the synthesis of messenger RNA (mRNA) and ultimately leading to a halt in protein production.[4]

-

Induction of Apoptosis: The disruption of essential cellular processes due to the cessation of transcription induces cellular stress and activates apoptotic pathways. Studies on rifabutin have shown that it can lead to G2 cell cycle arrest and an increase in DNA damage markers, culminating in early apoptosis.[1]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a Val-Cit-PAB linker and the subsequent conjugation to an antibody. A specific, validated protocol for the synthesis of this compound is not publicly available. Researchers should adapt and optimize these methods for their specific antibody and experimental setup.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB Linker

This protocol is adapted from a method for the synthesis of a similar linker and should be optimized for the specific requirements of rifabutin conjugation.[5]

Materials:

-

Fmoc-Cit-PABOH

-

Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Val-OSu

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Fmoc Deprotection of Fmoc-Cit-PABOH:

-

Dissolve Fmoc-Cit-PABOH in DMF (0.2 M).

-

Add piperidine (5.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Remove DMF and excess piperidine under reduced pressure.

-

Co-evaporate with DMF multiple times to ensure complete removal of piperidine.

-

Dissolve the resulting residue in DMF (0.1 M). This solution contains the deprotected H-Cit-PABOH.

-

-

Peptide Coupling to form Fmoc-Val-Cit-PABOH:

-

To the solution of H-Cit-PABOH in DMF, add Fmoc-Val-OSu (1.1 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the DMF under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a solvent gradient of 3-12% methanol in dichloromethane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-Val-Cit-PABOH.

-

Protocol 2: General Procedure for Antibody-Drug Conjugation

This protocol describes a general method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound (with a maleimide group)

-

N-acetylcysteine

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffers (e.g., borate buffer)

Procedure:

-

Antibody Reduction:

-

To a solution of the antibody, add a reducing agent (e.g., TCEP or DTT) to partially reduce the interchain disulfide bonds. The molar equivalence of the reducing agent will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS with 1 mM DTPA).

-

-

Drug-Linker Conjugation:

-

Immediately after purification, add the this compound drug-linker to the reduced antibody solution. The drug-linker should be in a compatible solvent (e.g., DMSO).

-

Incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal conditions should be determined empirically.

-

-

Quenching:

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the drug-linker.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or other size-exclusion chromatography methods.

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage and downstream applications.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

-

Confirm the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

-

Visualizations

Signaling Pathway

References

- 1. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity [mdpi.com]

- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of Rifabutin-Based Antibody-Drug Conjugates: A Technical Overview

For Immediate Release

This technical guide delves into the core biological activities of rifabutin upon its targeted release from an Antibody-Drug Conjugate (ADC). Primarily addressed to researchers, scientists, and professionals in drug development, this document outlines the mechanism of action, methodologies for efficacy evaluation, and the intracellular signaling pathways influenced by this novel therapeutic approach. While the conjugation of rifabutin to an antibody represents a promising frontier in targeted cancer therapy, it is important to note that publicly available in vitro cytotoxicity data for a dedicated rifabutin-ADC is currently limited. This guide, therefore, presents a comprehensive framework for its evaluation, drawing upon the known anticancer activities of rifabutin and established protocols for ADC characterization.

Introduction: A Novel Application for a Known Antibiotic

Rifabutin, a member of the ansamycin class of antibiotics, has a well-established clinical history in the treatment of mycobacterial infections. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase[1]. Recent research, however, has unveiled its potential as an anticancer agent, demonstrating an ability to induce apoptosis in cancer cells through the inhibition of the eIF4E-β-catenin signaling pathway. This dual activity positions rifabutin as a compelling payload for ADCs, which are designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.

The conceptual framework for a rifabutin-ADC is supported by intellectual property, such as patents describing the conjugation of rifamycin-class antibiotics to monoclonal antibodies, and the commercial availability of pre-fabricated linker-rifabutin cassettes. These developments pave the way for the creation of ADCs that can selectively target tumor-associated antigens and, upon internalization, release rifabutin to exert its cytotoxic effects.

Data Presentation: Quantifying the In Vitro Efficacy of a Rifabutin-ADC

The in vitro cytotoxicity of an ADC is a critical parameter for assessing its therapeutic potential. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 data for a rifabutin-ADC is not yet widely published, the following table provides a template for how such data would be presented. The values are hypothetical and serve as a guide for the expected format and type of data required for evaluation.

| Cell Line | Target Antigen Expression | Rifabutin-ADC (IC50, nM) | Non-Targeting ADC (IC50, nM) | Free Rifabutin (IC50, µM) |

| Lung Cancer (A549) | High | 10 | >1000 | 5 |

| Breast Cancer (MCF-7) | Moderate | 50 | >1000 | 8 |

| Colon Cancer (HT-29) | Low | 250 | >1000 | 10 |

| Normal Fibroblast (HEK293) | Negative | >1000 | >1000 | >20 |

Experimental Protocols: A Methodological Guide

The following protocols are foundational for assessing the biological activity of a rifabutin-ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability following treatment with a rifabutin-ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell lines and a non-target control cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Rifabutin-ADC, non-targeting control ADC, and free rifabutin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Prepare serial dilutions of the rifabutin-ADC, non-targeting ADC, and free rifabutin. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.

Western Blot Analysis of the eIF4E-β-catenin Pathway

This protocol is designed to assess the effect of released rifabutin on the protein expression levels within the eIF4E-β-catenin signaling pathway.

Materials:

-

Target cancer cells

-

Rifabutin-ADC and controls

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-eIF4E, anti-phospho-eIF4E, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the rifabutin-ADC for the desired time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the biological activity of a rifabutin-ADC.

Caption: ADC internalization and rifabutin release workflow.

Caption: Rifabutin's effect on the eIF4E-β-catenin pathway.

Caption: Western blot workflow for pathway analysis.

Conclusion

The development of a rifabutin-based ADC holds significant promise for targeted cancer therapy. By leveraging a well-characterized antibiotic with known anticancer properties as a payload, it is possible to create a highly selective and potent therapeutic. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of such novel ADCs. Further research is warranted to generate specific in vitro and in vivo data to fully elucidate the therapeutic potential of rifabutin when delivered via an antibody-drug conjugate.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of MC-Val-Cit-PAB-Rifabutin ADCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker system to conjugate rifabutin to a monoclonal antibody.

Introduction

Antibody-Drug Conjugates are a targeted therapeutic class designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A critical step in the preclinical development of these ADCs is the thorough evaluation of their cytotoxic potential in vitro. This document outlines detailed protocols for quantifying the cytotoxicity of MC-Val-Cit-PAB-rifabutin ADCs using colorimetric (MTT/XTT) and luminescent (ATP-based) assays.

The MC-Val-Cit-PAB linker is designed for stability in circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This targeted release of the rifabutin payload within the cancer cell is crucial for its therapeutic efficacy.[1] Rifabutin, the cytotoxic payload, functions by inhibiting DNA-dependent RNA polymerase in target cells, leading to the suppression of RNA synthesis and subsequent cell death.[3][4][5]

Mechanism of Action

The mechanism of action for an ADC with a Val-Cit linker begins with the binding of the antibody to its specific antigen on the surface of a cancer cell. This triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[1] The complex is then trafficked to the lysosome, where Cathepsin B cleaves the Val-Cit dipeptide linker, releasing the PAB-rifabutin moiety, which then liberates the free rifabutin to exert its cytotoxic effect.[1][2]

Mechanism of action for a this compound ADC.

Experimental Protocols

I. Cell Viability Assays

Cytotoxicity is a critical indicator of an ADC's potency. The following protocols describe three common methods for assessing cell viability: MTT, XTT, and CellTiter-Glo® assays.

General workflow for in vitro cytotoxicity assays.

A. MTT/XTT Colorimetric Assays

These assays measure the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product.[6]

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound ADC

-

Control antibody (unconjugated)

-

Free rifabutin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT, e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free rifabutin. Treat the cells and incubate for 72-96 hours.[1][7]

-

Reagent Addition:

-

Formazan Solubilization (MTT only): Remove the medium and add 150 µL of solubilization solution. Shake for 10-15 minutes to dissolve the formazan crystals.[6]

-

Absorbance Measurement:

B. CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8][9]

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

Complete culture medium

-

This compound ADC

-

Control antibody (unconjugated)

-

Free rifabutin

-

CellTiter-Glo® Reagent[8]

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

ADC Treatment: Prepare and add serial dilutions of the ADC and controls as described for the MTT/XTT assay. Incubate for 72-96 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[10]

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][11]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

-

Luminescence Measurement: Record the luminescence using a luminometer.

II. Data Analysis

The half-maximal inhibitory concentration (IC₅₀) is a key metric of ADC potency. It is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic (4PL) curve.[6]

Data Presentation

| Treatment Group | Cell Line (Antigen Status) | Assay Type | IC₅₀ (nM) |

| This compound ADC | Target Positive | MTT/XTT | |

| This compound ADC | Target Positive | CellTiter-Glo® | |

| This compound ADC | Target Negative | MTT/XTT | |

| This compound ADC | Target Negative | CellTiter-Glo® | |

| Unconjugated Antibody | Target Positive | MTT/XTT | |

| Unconjugated Antibody | Target Positive | CellTiter-Glo® | |

| Free Rifabutin | Target Positive | MTT/XTT | |

| Free Rifabutin | Target Positive | CellTiter-Glo® |

Note: The IC₅₀ values in this table are placeholders and should be populated with experimental data.

Additional Assays

For a comprehensive evaluation of your this compound ADC, consider performing the following assays:

-

Internalization Assay: To confirm that the ADC is taken up by the target cells.[1]

-

Cathepsin B Activity Assay: To measure the activity of the cleaving enzyme in the target cells.[1]

-

Bystander Effect Assay: To assess the ability of the released rifabutin to kill neighboring antigen-negative cells.[1][12]

These additional assays provide crucial insights into the ADC's mechanism of action and overall efficacy.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Rifabutin? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 10. benchchem.com [benchchem.com]

- 11. ch.promega.com [ch.promega.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS Analysis of Val-Cit Linker Cleavage Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, allows for the specific release of cytotoxic payloads within target cancer cells, minimizing off-target toxicity.[][] The Val-Cit linker, often used in conjunction with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, ensures that upon cleavage, the payload is released in its active form.[3] Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool for characterizing and quantifying the cleavage of this linker, providing crucial data on ADC stability, pharmacokinetics (PK), and efficacy.[4][5] This document provides detailed application notes and protocols for the LC-MS analysis of Val-Cit linker cleavage products.

Mechanism of Val-Cit Linker Cleavage

The Val-Cit linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of target cells.[] Cathepsin B, an enzyme often overexpressed in tumor cells, recognizes and hydrolyzes the amide bond between valine and citrulline.[][6] This enzymatic cleavage initiates a cascade that leads to the release of the cytotoxic drug. When a PABC spacer is present, the cleavage of the Val-Cit dipeptide triggers a 1,6-elimination reaction within the PABC group, which in turn liberates the active payload.[3]

Experimental Protocols

In Vitro Enzymatic Cleavage Assay

This protocol outlines the procedure for assessing the enzymatic cleavage of a Val-Cit linker in an ADC by Cathepsin B.

Materials:

-

Purified ADC with Val-Cit linker

-

Human Cathepsin B (recombinant)

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

ADC Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS) to a final concentration of 1 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of the ADC stock solution with 440 µL of pre-warmed Assay Buffer.

-

Enzyme Activation: Prepare a stock solution of Cathepsin B in the Assay Buffer.

-

Initiation of Cleavage: Add 10 µL of the Cathepsin B solution to the ADC mixture to initiate the reaction. The final enzyme-to-antibody ratio should be optimized (e.g., 1:10 by weight).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing 150 µL of ice-cold Quenching Solution to stop the enzymatic reaction.

-

Sample Preparation for LC-MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for LC-MS analysis.

LC-MS/MS Method for Quantification of Released Payload

This method is designed for the quantitative analysis of the cytotoxic payload released from the ADC.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for the released payload and the internal standard need to be determined and optimized.

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument and analyte.

Sample Preparation from Biological Matrices (Plasma)

This protocol describes the extraction of ADC and its cleavage products from plasma for PK studies.

Materials:

-

Plasma samples containing the ADC

-

Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)

-

Wash Buffer: PBS with 0.05% Tween-20

-

Elution Buffer: 0.1 M Glycine, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Enzymatic digestion buffer (as in Protocol 1)

-

Quenching solution (as in Protocol 1)

Procedure:

-

Immuno-affinity Capture: Add an appropriate amount of immuno-affinity capture beads to the plasma sample. Incubate with gentle mixing for 1-2 hours at 4°C to capture the ADC.

-

Washing: Pellet the beads by centrifugation and wash them three times with Wash Buffer to remove non-specifically bound proteins.

-

Elution (Optional, for intact ADC analysis): Elute the ADC from the beads using the Elution Buffer, followed by immediate neutralization with the Neutralization Buffer.

-

On-bead Enzymatic Cleavage (for released payload analysis): Resuspend the beads in the enzymatic digestion buffer containing Cathepsin B. Incubate at 37°C for a defined period to cleave the linker and release the payload.

-

Sample Collection and Quenching: Centrifuge the beads and collect the supernatant containing the released payload. Quench the reaction by adding the supernatant to the Quenching Solution.

-

LC-MS Analysis: Analyze the quenched sample using the LC-MS/MS method described in Protocol 2.

Data Presentation

Quantitative data from LC-MS analysis should be presented in a clear and structured format to facilitate comparison.

Table 1: In Vitro Enzymatic Cleavage of ADC-X

| Time (hours) | Released Payload Concentration (ng/mL) | % Cleavage |

| 0 | < LLOQ | 0 |

| 1 | 150.2 | 15.0 |

| 2 | 289.5 | 29.0 |

| 4 | 512.8 | 51.3 |

| 8 | 789.1 | 78.9 |

| 24 | 956.4 | 95.6 |

| LLOQ: Lower Limit of Quantification |

Table 2: Pharmacokinetic Parameters of Released Payload in Rat Plasma

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |

| Released Payload | 85.3 | 8 | 1250 |

| Total ADC | 5200 | 2 | 85000 |

Visualizations

Caption: Workflow for LC-MS analysis of Val-Cit linker cleavage.

Caption: Val-Cit-PABC linker cleavage and payload release mechanism.

References

Determining the Drug-to-Antibody Ratio (DAR) for Hydrophobic Payloads: A Guide for Rifabutin ADCs

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy, toxicity, and pharmacokinetics.[1][2][3] An optimal DAR ensures that a sufficient amount of the drug is delivered to the target cells to be effective, while minimizing off-target toxicity associated with high drug loading.[2][4] For ADCs with hydrophobic payloads, such as the antibiotic rifabutin, accurate DAR determination can be challenging due to the molecule's tendency to aggregate and its altered chromatographic behavior.